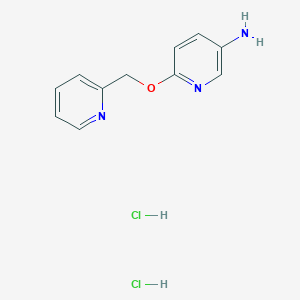
2-(1-pyrrolidinyl)-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-pyrrolidinyl)-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide, commonly known as Tianeptine, is a novel antidepressant drug that has been widely researched for its therapeutic potential. It was first discovered in the 1960s by the French Society of Medical Research and was initially used as an anxiolytic agent. However, in recent years, Tianeptine has gained significant attention for its antidepressant properties, and several studies have demonstrated its effectiveness in treating depression and anxiety disorders.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Potential
One of the significant applications of the compound "2-(1-pyrrolidinyl)-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide" and its derivatives is in the field of neuropharmacology, particularly as anticonvulsants. A study focused on synthesizing and evaluating a series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran- 3-yl)-2-(substituted)-acetamide derivatives, which demonstrated notable anticonvulsant activity against maximal electroshock induced seizures in mice. These compounds were found to prevent seizure spread at low doses, comparable to established anticonvulsant drugs, indicating their potential as effective anticonvulsants (Shakya et al., 2016). Another study synthesized and evaluated N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives as anticonvulsants, observing activity particularly in maximal electroshock (MES) seizures, with some compounds also showing activity in human partial and therapy-resistant epilepsy models (Kamiński, Wiklik, & Obniska, 2015).
Cognitive and Neuroprotective Effects
Certain derivatives of the compound have been researched for their cognitive-enhancing effects. For instance, DM-9384 (nefiracetam), a pyrrolidone derivative of the compound, was shown to significantly increase GABA turnover and glutamic acid decarboxylase activity in the cortex and hippocampus, pointing to its potential as a cognition-enhancing agent (Watabe, Yamaguchi, & Ashida, 1993). Another study highlighted the ability of DM-9384 to enhance cognitive functions, improving both electroconvulsive shock- or scopolamine-induced amnesia and the acquisition process of avoidance response in rats (Sakurai et al., 1989). These findings suggest the compound's derivatives could be promising for addressing cognitive deficits.
Anxiolytic Effects and Stress Disorders
Derivatives of the compound have also been studied for their potential anxiolytic effects and implications in stress disorders. YL-IPA08, a potent and selective ligand for the translocator protein (18 kDa), derived from the compound, demonstrated significant suppression of enhanced anxiety and contextual fear induced in animal models of post-traumatic stress disorder (Zhang et al., 2014).
Eigenschaften
IUPAC Name |
2-pyrrolidin-1-yl-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12-6-7-14(16-13(12)10-17(2,3)21-16)18-15(20)11-19-8-4-5-9-19/h6-7H,4-5,8-11H2,1-3H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARZGHXFSNJSSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C(C=C1)NC(=O)CN3CCCC3)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-pyrrolidinyl)-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

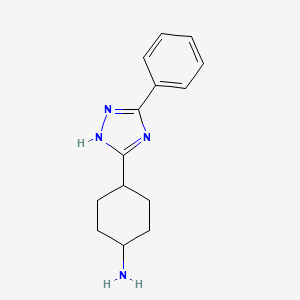
![3-(4-Bromophenyl)-N-[cyano(oxolan-3-YL)methyl]propanamide](/img/structure/B2417641.png)

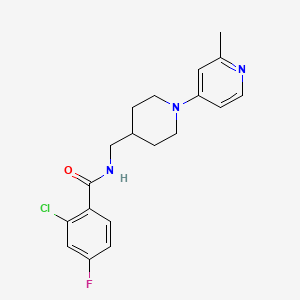
![N,N,4-trimethyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2417644.png)
![(2S)-2-[(5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B2417645.png)

amino}acetamide](/img/structure/B2417647.png)
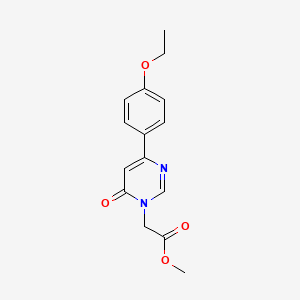


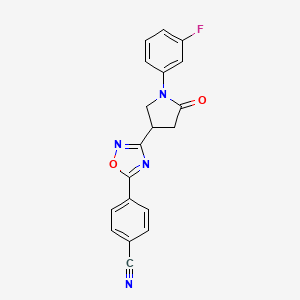
![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-9-methylpurin-6-amine](/img/structure/B2417657.png)
